N-(1-isopropyl-1H-indol-4-yl)nicotinamide
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Overview
Description
N-(1-isopropyl-1H-indol-4-yl)nicotinamide is a synthetic compound that combines the structural features of an indole and a nicotinamide Indole derivatives are known for their significant biological activities, while nicotinamide is a form of vitamin B3, essential for various biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-1H-indol-4-yl)nicotinamide typically involves the following steps:
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques like crystallization, chromatography, and recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-1H-indol-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in acetonitrile.
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(1-isopropyl-1H-indol-4-yl)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-4-yl)nicotinamide
- N-(1-ethyl-1H-indol-4-yl)nicotinamide
- N-(1-propyl-1H-indol-4-yl)nicotinamide
Uniqueness
N-(1-isopropyl-1H-indol-4-yl)nicotinamide is unique due to its specific isopropyl substitution, which can influence its biological activity and pharmacokinetic properties. This substitution may enhance its binding affinity to certain targets or alter its metabolic stability compared to its analogs.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-12(2)20-10-8-14-15(6-3-7-16(14)20)19-17(21)13-5-4-9-18-11-13/h3-12H,1-2H3,(H,19,21) |
InChI Key |
LBCCBMFNUPFPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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